molecular formula C10H8N2OS B3124595 2-(2-Sulfanyl-4-pyrimidinyl)benzenol CAS No. 31964-90-6

2-(2-Sulfanyl-4-pyrimidinyl)benzenol

Cat. No.: B3124595
CAS No.: 31964-90-6
M. Wt: 204.25 g/mol
InChI Key: VEJSONUNEJJSPW-UHFFFAOYSA-N
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Description

2-(2-Sulfanyl-4-pyrimidinyl)benzenol is a useful research compound. Its molecular formula is C10H8N2OS and its molecular weight is 204.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

  • The title compounds, including derivatives of 2-(2-Sulfanyl-4-pyrimidinyl)benzenol, exhibit a folded conformation, with the pyrimidine ring inclined to the benzene ring. This characteristic conformation is significant in crystallography for understanding molecular interactions and designing new compounds (Subasri et al., 2017).

Synthesis of Potent Inhibitors

  • Compounds derived from this compound have shown potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the folate pathway, which is crucial in cancer research (Gangjee et al., 2008).

Pharmacological Research

  • Derivatives of this compound have been utilized in the design of new pharmacological compounds such as bosentan monohydrate, which demonstrates the compound's versatility in drug design and synthesis (Kaur et al., 2012).

Ortho-Sulfonylation Processes

  • Research has shown that derivatives of this compound are effective in ortho-sulfonylation processes, important in organic synthesis, particularly in the development of sulfonylated phenols (Xu et al., 2015).

Antifolate Synthesis

  • This compound is involved in the synthesis of classical and nonclassical antifolates, which are significant as potential dihydrofolate reductase inhibitors and antitumor agents (Gangjee et al., 2007).

Aldose Reductase Inhibitors

  • Pyrido[1,2-a]pyrimidin-4-one derivatives, related to this compound, have been tested as aldose reductase inhibitors, showing significant potential in treating complications related to diabetes (La Motta et al., 2007).

Exploration of Heterocyclic Compounds

  • The study of this compound derivatives contributes to understanding the synthesis and properties of various heterocyclic compounds, which are crucial in developing new pharmacological agents (Zadorozhny et al., 2010).

Development of Novel Heterocyclic Systems

  • New heterocyclic sulfanylpyrimidin-4(3H)-one derivatives have been synthesized using this compound, demonstrating the compound's role in expanding the library of bioactive heterocyclic systems (Bassyouni & Fathalla, 2013).

Nonlinear Optical Studies

  • The compound's derivatives have been used in studies focusing on non-covalent interactions and solvent-dependent nonlinear optical properties, which are pivotal in developing new optical materials (Shahid et al., 2018).

Cross-Coupling Reactions

  • Pyrimidin-2-yl sulfonates derived from this compound have been used in cross-coupling reactions with phenols and anilines, illustrating the compound's utility in synthetic organic chemistry (Quan et al., 2013).

Properties

IUPAC Name

6-(2-hydroxyphenyl)-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c13-9-4-2-1-3-7(9)8-5-6-11-10(14)12-8/h1-6,13H,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJSONUNEJJSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NC(=S)N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401268314
Record name 6-(2-Hydroxyphenyl)-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31964-90-6
Record name 6-(2-Hydroxyphenyl)-2(1H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31964-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Hydroxyphenyl)-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.